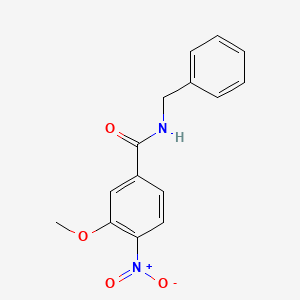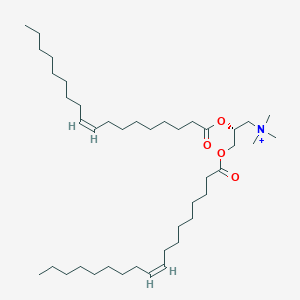
R-Dotap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
R-Dotap is synthesized through a series of chemical reactions involving the esterification of oleic acid with 1,2-propanediol, followed by the quaternization of the resulting diester with trimethylamine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and quaternization processes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography and recrystallization to remove any impurities and obtain the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
R-Dotap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized lipid derivatives, while reduction can produce reduced lipid forms. Substitution reactions can result in modified lipid structures with different functional groups .
Aplicaciones Científicas De Investigación
R-Dotap has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a component in the synthesis of complex molecules
Biology: In biological research, this compound is employed as a transfection agent to deliver genetic material into cells. .
Medicine: this compound has shown promise in cancer immunotherapy by inducing potent cytotoxic CD8 T cell responses. .
Industry: In industrial applications, this compound is used in the formulation of lipid nanoparticles for drug delivery systems, improving the stability and bioavailability of therapeutic agents
Mecanismo De Acción
R-Dotap exerts its effects through several mechanisms:
Immune Stimulation: this compound stimulates the production of type I interferons by dendritic cells, leading to the activation of CD8 T cells. .
Antigen Presentation: this compound enhances the cross-presentation of antigens by dendritic cells, promoting the activation of antigen-specific T cells. .
Comparación Con Compuestos Similares
R-Dotap is unique compared to other cationic lipids due to its enantiospecific properties and potent immune-stimulating capabilities. Similar compounds include:
DOTMA (1,2-dioleoyl-3-dimethylammonium-propane): Another cationic lipid used in transfection and drug delivery applications, but with different efficacy and immune-stimulating properties.
DC-Chol (3β-[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol): A cationic lipid used in gene delivery, but with distinct structural and functional characteristics compared to this compound.
Propiedades
Número CAS |
328250-29-9 |
|---|---|
Fórmula molecular |
C42H80NO4+ |
Peso molecular |
663.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium |
InChI |
InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1 |
Clave InChI |
KWVJHCQQUFDPLU-KNEFWTSXSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
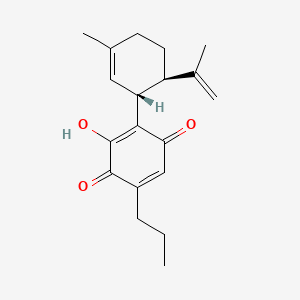

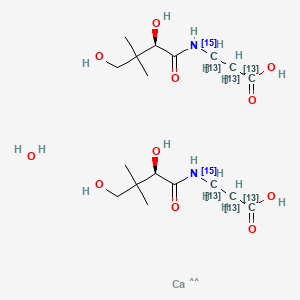
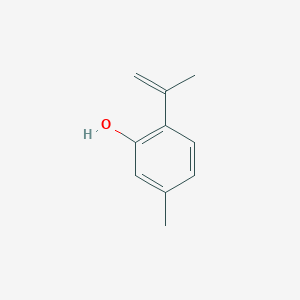
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)

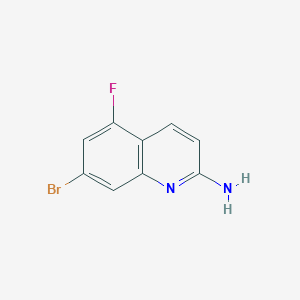

![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
